2,3-Dimethylazetidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

2,3-Dimethylazetidine (free base) and its hydrochloride salt (CAS: 1820619-67-7) are members of the azetidine family, a class of saturated four-membered nitrogen-containing heterocycles valued in medicinal chemistry for their unique combination of ring strain, conformational constraint, and metabolic stability. The 2,3-dimethyl substitution pattern introduces two stereocenters, giving rise to distinct cis- and trans- stereoisomers, which critically dictates the molecule's three-dimensional shape and its use as a rigid, chiral scaffold in drug discovery.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
Cat. No. B12286438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylazetidine
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1CNC1C
InChIInChI=1S/C5H11N/c1-4-3-6-5(4)2/h4-6H,3H2,1-2H3
InChIKeyBMVHDBKYVGUEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylazetidine for Scientific Procurement: A Specialized Heterocyclic Building Block


2,3-Dimethylazetidine (free base) and its hydrochloride salt (CAS: 1820619-67-7) are members of the azetidine family, a class of saturated four-membered nitrogen-containing heterocycles valued in medicinal chemistry for their unique combination of ring strain, conformational constraint, and metabolic stability [1]. The 2,3-dimethyl substitution pattern introduces two stereocenters, giving rise to distinct cis- and trans- stereoisomers, which critically dictates the molecule's three-dimensional shape and its use as a rigid, chiral scaffold in drug discovery .

Why Interchangeable Use of Common Azetidine Analogs is Scientifically Invalid


In-class substitution with common achiral or gem-dimethyl azetidine analogs like 3,3-dimethylazetidine (CAS: 89381-03-3) [1] is critically flawed. The 2,3-disubstitution pattern is not an arbitrary modification; it creates a defined chiral environment with conformational constraints that are fundamentally absent in geminal or monosubstituted variants. This directs the physicochemical properties and key molecular interactions of any derived pharmacophore. A structural analog control cannot recapitulate the specific vector of the amine or the unique dihedral angles required for target engagement in complex, chirally-sensitive binding pockets [2].

Quantitative Differentiation of 2,3-Dimethylazetidine Against Lead Analogs


Physicochemical Differentiation: Calculated LogP vs. 3,3-Dimethylazetidine

The 2,3-dimethyl substitution pattern confers a distinct lipophilicity profile compared to the geminal 3,3-dimethyl isomer, a critical parameter for CNS drug design [1]. Predicted XLogP3 for 2,3-dimethylazetidine is 0.7, versus 0.8 for 3,3-dimethylazetidine. This modest delta masks a greater significance: the vector of the nitrogen lone pair and the exposure of the methyl groups differ drastically between the two, impacting solvation energy and hydrogen-bonding acceptor strength in ways not captured by a single LogP value. This difference is critical when optimizing for blood-brain barrier penetration or enhancing aqueous solubility.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Chiral Scaffold Value: cis- vs. trans-2,3-Dimethylazetidine Stereoselective Synthesis

The unique synthetic value of the 2,3-dimethyl motif is its locked chirality. Methods for the stereoselective synthesis of enantiomerically enriched cis-2,3-disubstituted azetidines, such as via diastereoselective hydrozirconation, are well-established [1]. This allows for the procurement of a single enantiomer (e.g., (2R,3R)-2,3-dimethylazetidine hydrochloride, CAS: 2828444-11-5) with >97% purity . In contrast, common analogs like 3,3-dimethylazetidine are achiral, offering no such spatial control. This stereochemical control is a premier differentiator for programs requiring absolute spatial orientation of pharmacophoric elements.

Asymmetric Synthesis Chiral Building Blocks Conformational Restriction

Conjugate Acid pKa Distinction vs. Unsubstituted Azetidine

The 2,3-dimethyl substitution predictably alters the basicity of the azetidine ring nitrogen. The predicted pKa of the conjugate acid for 2,3-dimethylazetidine is ~11.20, which is marginally lower than the reported pKa of 11.29 for unsubstituted azetidine . This difference, while seemingly small, is a direct result of the electronic and steric effects of the vicinal methyl groups. A lower pKa implies a slightly weaker base and a higher proportion of the free, unionized amine at physiological pH, which can significantly enhance passive membrane permeability in cell-based assays, a property not shared equally with the unsubstituted parent scaffold.

Physicochemical Properties Basicity Bioisostere Design

Validated Application Scenarios for 2,3-Dimethylazetidine in Advanced R&D


Design of Conformationally Constrained Kinase Inhibitors

In kinase drug discovery, the 2,3-dimethylazetidine scaffold is ideal for replacing a linear secondary amine or a flexible piperidine ring when seeking to lock a pharmacophore into its bioactive conformation. The rigid, chiral pocket created by the cis-2,3-substitution can pre-organize key hydrogen-bond donor/acceptor motifs, as validated by general literature on azetidine bioisosterism leading to improved kinase selectivity . Its predicted lower pKa compared to piperidine further aids in fine-tuning cellular permeability.

Synthesis of Enantiomerically Pure CNS PET Tracer Precursors

The commercial availability of pure enantiomers like (2R,3R)-2,3-dimethylazetidine hydrochloride (CAS: 2828444-11-5) directly enables the synthesis of non-racemic CNS-targeted molecules. This is crucial for developing positron emission tomography (PET) tracers where a single, biologically active stereoisomer must be used to avoid confounding signals from the inactive enantiomer.

Metabolic Stability Shield for Labile Amide Bonds

An azetidine ring can serve as a metabolically stable bioisostere for an N-linked amide. The additional 2,3-dimethyl group provides steric shielding at the labile carbonyl carbon equivalent, predicted to enhance metabolic stability against amidases beyond what is achievable with an unsubstituted azetidine-amide isostere. This is a key procurement rationale for stable-isotope labeled analog synthesis used in drug metabolism studies [1].

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